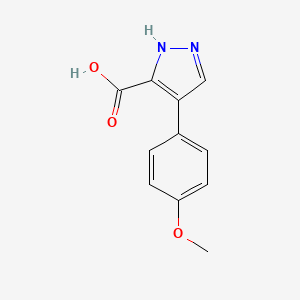

4-(4-Methoxyphenyl)-1H-pyrazole-3-carboxylic acid

CAS No.: 110356-26-8

Cat. No.: VC13520443

Molecular Formula: C11H10N2O3

Molecular Weight: 218.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 110356-26-8 |

|---|---|

| Molecular Formula | C11H10N2O3 |

| Molecular Weight | 218.21 g/mol |

| IUPAC Name | 4-(4-methoxyphenyl)-1H-pyrazole-5-carboxylic acid |

| Standard InChI | InChI=1S/C11H10N2O3/c1-16-8-4-2-7(3-5-8)9-6-12-13-10(9)11(14)15/h2-6H,1H3,(H,12,13)(H,14,15) |

| Standard InChI Key | PEGBIINWSZRAKN-UHFFFAOYSA-N |

| SMILES | COC1=CC=C(C=C1)C2=C(NN=C2)C(=O)O |

| Canonical SMILES | COC1=CC=C(C=C1)C2=C(NN=C2)C(=O)O |

Introduction

Chemical Identity and Structural Characterization

The molecular formula of 4-(4-methoxyphenyl)-1H-pyrazole-3-carboxylic acid is C₁₁H₁₀N₂O₃, with a molecular weight of 218.21 g/mol. Its structure comprises a pyrazole core substituted at the 3- and 4-positions, distinguishing it from closely related isomers such as 1-(4-methoxyphenyl)-1H-pyrazole-3-carboxylic acid (CID 28974022) . Key identifiers include:

Spectroscopic and Computational Data

-

SMILES: O=C(O)C1=NN(C2=CC=C(OC)C=C2)C=C1

-

InChIKey: WKALCJSOAPWBSJ-UHFFFAOYSA-N (shared with positional isomer)

-

Predicted Collision Cross Section (CCS): Analogous pyrazole-carboxylic acids exhibit CCS values ranging from 146.6 Ų ([M+H]+) to 159.1 Ų ([M+Na]+) .

Table 1: Comparative Structural Data for Pyrazole-Carboxylic Acid Derivatives

Synthesis and Functionalization

Synthetic Routes

While no direct synthesis of 4-(4-methoxyphenyl)-1H-pyrazole-3-carboxylic acid is documented, analogous methods for pyrazole-carboxylic acids involve:

-

Cyclocondensation: Reaction of hydrazine derivatives with β-keto esters or diketones. For example, ethyl 4-hydroxy-1-(4-methoxyphenyl)-1H-pyrazole-3-carboxylate is synthesized via 4-methoxyphenylhydrazine and ethyl acetoacetate cyclization.

-

Oxidation of Pyrazole Esters: Hydrolysis of ester precursors (e.g., ethyl 3-carboxylate derivatives) using alkaline conditions or enzymatic methods.

-

Friedel-Crafts Acylation: Used to introduce aryl groups at specific positions, as demonstrated in the functionalization of 4-benzoyl-1-(4-methoxyphenyl)-5-phenyl-1H-pyrazole-3-carbonyl chloride .

Table 2: Representative Reaction Conditions for Pyrazole Derivatives

Biological and Industrial Applications

Agricultural Chemistry

Methoxy-substituted pyrazoles serve as precursors for herbicides and insecticides. Their mode of action often involves disruption of insect chitin synthesis or plant auxin signaling .

Material Science

The planar aromatic structure of pyrazole-carboxylic acids facilitates π-π stacking in polymer matrices, enhancing thermal stability in composites.

Challenges and Research Gaps

Despite the utility of analogous compounds, specific studies on 4-(4-methoxyphenyl)-1H-pyrazole-3-carboxylic acid remain scarce. Key unresolved questions include:

-

Stereoelectronic Effects: How the 4-methoxyphenyl group influences electron distribution and reactivity compared to 1-substituted isomers.

-

Metabolic Stability: Predictive ADMET profiles are lacking, necessitating in vitro assays for hepatic clearance and plasma protein binding.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume